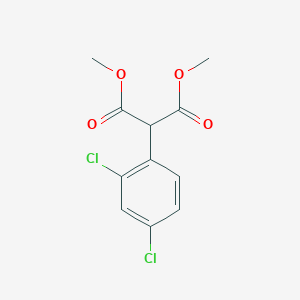

Dimethyl 2-(2,4-dichlorophenyl)malonate

Description

Dimethyl 2-(2,4-dichlorophenyl)malonate is a malonate ester derivative featuring a 2,4-dichlorophenyl substituent at the central carbon of the malonate backbone. The compound is synthesized via nucleophilic substitution or multicomponent reactions, often involving dimethyl malonate and halogenated aromatic precursors . Its primary applications include serving as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the malonate ester and the electron-withdrawing effects of the dichlorophenyl group .

Properties

CAS No. |

138485-31-1 |

|---|---|

Molecular Formula |

C11H10Cl2O4 |

Molecular Weight |

277.10 g/mol |

IUPAC Name |

dimethyl 2-(2,4-dichlorophenyl)propanedioate |

InChI |

InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3 |

InChI Key |

QPCNTCZCPLFDQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-(2,4-dichlorophenyl)malonate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate the development of bioactive molecules with potential therapeutic effects.

Synthesis of Bioactive Compounds

- Pharmaceutical Precursors : The compound is utilized in the synthesis of active pharmaceutical ingredients (APIs). For example, it can be transformed into derivatives that exhibit anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound have shown efficacy against specific cancer cell lines, highlighting its importance in drug development.

- Mechanistic Studies : Interaction studies demonstrate that this compound can bind to various biological macromolecules, which is essential for understanding its mechanism of action. Its binding affinity to enzymes and receptors suggests a role in modulating biological pathways.

| Compound | Target Activity | Reference |

|---|---|---|

| This compound | Anticancer activity | |

| Derivatives | Anti-inflammatory properties |

Agrochemical Applications

The unique chemical structure of this compound also positions it as a valuable component in agrochemicals.

Pesticide Development

- Herbicidal Properties : Research has indicated that compounds similar to this compound exhibit herbicidal activity, making them candidates for developing new herbicides. These compounds can target specific biochemical pathways in plants, leading to effective weed control without harming crops.

Organic Synthesis

The compound is recognized for its utility in organic synthesis beyond medicinal applications.

Building Block for Complex Molecules

- Synthesis of Heterocycles : this compound can undergo cyclocondensation reactions with dinucleophiles to form various heterocycles. This process is significant in generating complex organic molecules with diverse applications across chemistry and materials science .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

- A study published in MDPI reported the synthesis of novel derivatives and their evaluation against cancer cell lines, demonstrating promising cytotoxic activity .

- Another investigation highlighted the compound's role as an intermediate in synthesizing biologically active compounds with enhanced pharmacological profiles .

Chemical Reactions Analysis

Cyclocondensation Reactions

Dimethyl 2-(2,4-dichlorophenyl)malonate participates in cyclocondensation with 1,3-dinucleophiles (e.g., amidines, amides) to form heterocycles. Key findings include:

-

Mechanism : At high temperatures (>250°C), the malonate undergoes elimination to form arylketene intermediates, enabling cyclization with dinucleophiles .

-

Limitation : Sensitive substrates degrade under extreme thermal conditions (>300°C) .

Alkylation and Enolate Chemistry

The malonate’s α-hydrogens are acidic (pKa ~13), enabling enolate formation for alkylation:

-

Enolate Generation :

| Substrate | Alkylating Agent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Benzyl bromide | 2-Benzyl-2-(2,4-dichlorophenyl)malonate | 85–90% |

-

Decarboxylation : Heating alkylated products with H₂O/H⁺ induces decarboxylation to substituted acetic acids .

Nucleophilic Substitution

The dichlorophenyl group directs electrophilic aromatic substitution (EAS) at the para position to chlorine atoms. Example:

-

Nitration :

-

Conditions: HNO₃/H₂SO₄ at 0°C.

-

Product: 2-(2,4-Dichloro-5-nitrophenyl)malonate.

-

-

Halogenation :

-

Bromination with Br₂/FeBr₃ yields 2-(2,4-dichloro-5-bromophenyl)malonate.

-

Decarboxylative Aldol Condensation

Under basic conditions, the malonate undergoes decarboxylation followed by aldol addition:

| Aldehyde | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | 3-(2,4-Dichlorophenyl)cinnamic acid | NaOH, EtOH, Δ | 65% | |

| 4-Chlorobenzaldehyde | 3-(2,4-Dichlorophenyl)-4-chlorocinnamic acid | K₂CO₃, DMF | 72% |

-

Mechanism : Enolate formation → aldol addition → dehydration.

Hydrolysis and Acid Formation

Controlled hydrolysis converts the ester to malonic acid derivatives:

-

Acid-Catalyzed Hydrolysis :

-

Base-Catalyzed Hydrolysis :

Reactivity in Peptide Coupling

Activation with carbodiimides (e.g., DIC) forms bis-succinimidyl esters for amide bond formation:

| Amine | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Glycine ethyl ester | Bis-glycinamide malonate | DIC, NHS, CH₂Cl₂ | 60% | |

| Aniline | Bis-anilide malonate | EDCl, HOBt, DMF | 55% |

Thermal Stability and Side Reactions

At >250°C, decomposition pathways dominate:

-

Ketene Formation : Loss of methanol generates arylketenes, which dimerize or react with nucleophiles .

-

Rearrangement : Competing Claisen or Cope rearrangements observed in polar aprotic solvents .

Table 2: Spectroscopic Data for Key Intermediates

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Source |

|---|---|---|---|

| 2-(2,4-Dichlorophenyl)malonic acid | 1694 (C=O), 1588 (Ar) | 3.42 (s, 2H), 7.35–7.55 (m, 3H) | |

| Bis-glycinamide malonate | 1653 (C=O), 1540 (N–H) | 1.25 (t, 6H), 4.15 (q, 4H) |

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Nitrophenyl Derivatives

- The nitro group enhances electrophilicity, facilitating subsequent cyclization or reduction reactions .

- Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS 651747-69-2): Features both nitro and cyano groups, which increase electron deficiency at the aromatic ring, promoting reactivity in nucleophilic aromatic substitution .

Halogenated Derivatives

- Diethyl 2-(2,4-dichlorophenyl)malonate (CAS 111544-93-5): A direct analog with ethyl ester groups. The ethyl esters confer higher lipophilicity compared to methyl esters, influencing solubility and reaction kinetics .

- Dimethyl 2-(4,5-dichloro-2-nitrophenyl)malonate and Dimethyl 2-(2,5-dichloro-4-nitrophenyl)malonate : Positional isomers with combined chloro and nitro substituents. These compounds exhibit distinct regioselectivity in further functionalization due to steric and electronic differences .

Complex Heterocyclic Derivatives

- Dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate: Incorporates a chromenopyridine scaffold.

Ester Group Variations

Positional and Functional Isomers

- Dimethyl 2-(3-bromo-2-nitrobenzaldehyde)malonate : Synthesized via substitution-decarboxylation-oxidation sequences. The aldehyde group enables further derivatization, contrasting with the dichlorophenyl group’s stability .

- Dimethyl 2-(2-methoxyphenoxy)malonate (CAS 150726-89-9): Contains a methoxyphenoxy substituent, which introduces steric hindrance and alters electronic properties compared to the planar dichlorophenyl group .

Preparation Methods

Nucleophilic Acylation via Acyl Chloride Intermediate

The most widely documented method for synthesizing dimethyl 2-(2,4-dichlorophenyl)malonate involves nucleophilic acylation using a dichlorophenyl-containing acyl chloride. A 2010 patent outlines a four-step procedure starting with 2,4-dichlorobenzoic acid, which is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic dimethylformamide (DMF) . The acyl chloride intermediate is then reacted with dimethyl malonate in the presence of triethylamine (Et₃N) and anhydrous magnesium chloride (MgCl₂) in ethyl acetate at 10–25°C. This step facilitates the formation of the malonate ester through a nucleophilic attack on the activated carbonyl group .

Key parameters include:

-

Stoichiometry : A 1:2 molar ratio of acyl chloride to dimethyl malonate ensures complete conversion.

-

Catalysis : MgCl₂ enhances electrophilicity of the acyl chloride, improving reaction efficiency .

-

Workup : Sequential washing with dilute HCl, sodium bicarbonate, and brine removes unreacted reagents, followed by drying over anhydrous MgSO₄ and solvent evaporation .

This method achieves yields exceeding 90% with high purity (>95%), making it suitable for industrial-scale production .

Alkylation of Malonate Esters

An alternative route involves alkylation of pre-formed malonate esters. A 2013 study demonstrated the use of methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to introduce a methyl group at the α-position of dimethyl 2-(4-nitrophenyl)malonate . While this method targets a nitro-substituted analog, the protocol is adaptable to dichlorophenyl systems by substituting the aryl halide precursor.

Reaction conditions include:

-

Temperature : 0°C initial cooling to prevent side reactions, followed by gradual warming to room temperature.

-

Base : K₂CO₃ deprotonates the malonate α-hydrogen, enabling nucleophilic alkylation .

-

Solvent : DMF’s high polarity facilitates dissolution of ionic intermediates.

Although this approach yielded 66% for the nitro analog , chlorophenyl variants may require optimized stoichiometry due to the electron-withdrawing effects of chlorine atoms, which could reduce nucleophilicity.

High-Temperature Cyclocondensation

Malonate derivatives can also form through cyclocondensation reactions at elevated temperatures. A study by MDPI highlighted the use of bis(2,4,6-trichlorophenyl) malonates in reactions with dinucleophiles at 150–250°C . While primarily used for heterocycle synthesis, this method’s byproducts include substituted malonates under specific conditions. For example, thermal decomposition of intermediates like arylketene esters (formed above 250°C) can yield malonate derivatives if quenched prematurely .

Challenges :

-

Temperature Sensitivity : Prolonged heating above 200°C risks decomposition of the dichlorophenyl group.

-

Selectivity : Competing pathways may form undesired cyclized products unless carefully controlled .

Comparative Analysis of Synthesis Methods

Optimization Insights :

-

Catalyst Tuning : Substituting MgCl₂ with Lewis acids like ZnCl₂ may enhance electrophilicity in acylation reactions.

-

Solvent Effects : Replacing DMF with tetrahydrofuran (THF) in alkylation could mitigate side reactions .

-

Thermal Stability : Shortening reaction times at high temperatures preserves the dichlorophenyl moiety .

Physicochemical Properties and Characterization

This compound (C₁₁H₁₀Cl₂O₄) has a molecular weight of 277.10 g/mol and a density of 1.38 g/cm³ . Key spectral data include:

Q & A

Q. How can researchers optimize the synthesis of dimethyl 2-(2,4-dichlorophenyl)malonate to improve yield?

Methodological Answer :

- Key Reaction Parameters : Use palladium-catalyzed coupling (e.g., with aryl halides) under inert atmospheres (N₂) and elevated temperatures (70–135°C). For example, refluxing in toluene with a Dean-Stark trap for water removal improves condensation efficiency .

- Solvent Selection : Polar aprotic solvents like 1,2-dichloroethane or toluene are preferred for malonate alkylation. Additives such as p-toluenesulfonic acid (pTSA) catalyze keto-enol tautomerization, enhancing reactivity .

- Yield Optimization Table :

| Substrate | Catalyst/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dichlorophenyl halide | Pd catalyst | Toluene | 135 | 78 | |

| Diethyl malonate | pTSA | 1,2-Dichloroethane | 100 | 50 |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 3.7–3.9 ppm (ester methyl groups) and a singlet at δ 5.1–5.2 ppm (central malonate CH). Aromatic protons from the dichlorophenyl group appear as multiplets at δ 7.2–7.4 ppm .

- ¹³C NMR : Ester carbonyls resonate at δ 168–170 ppm, while the central malonate carbon appears at δ 50–55 ppm .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, NO₂) on the phenyl ring influence the reactivity of dimethyl malonate derivatives?

Methodological Answer :

- Electronic Effects : Chlorine substituents (2,4-dichloro) increase the electrophilicity of the aryl ring, enhancing malonate’s nucleophilic attack during alkylation. Nitro groups further activate the ring but may reduce solubility .

- Kinetic Studies : Use DFT calculations to model charge distribution. For example, the LUMO energy of 2,4-dichlorophenyl derivatives is lower than unsubstituted analogs, favoring nucleophilic addition .

- Experimental Validation : Compare reaction rates of dimethyl 2-(3-nitrophenyl)malonate (69% yield) vs. non-nitro analogs (75–78% yield) under identical conditions .

Q. What strategies resolve contradictions in reported bioactivity data for dichlorophenyl malonates?

Methodological Answer :

- Data Normalization : Account for variations in assay conditions (e.g., solvent polarity, cell lines). For TLR4 inhibition studies, dimethyl 2-(2,4-dimethoxybenzylidene)malonate showed anti-inflammatory activity in murine macrophages but not in human THP-1 cells due to receptor isoform differences .

- Meta-Analysis : Cross-reference toxicity data from EPA reports (e.g., dimethyl malonate’s low bioaccumulation potential) with in vitro cytotoxicity assays to identify confounding factors like esterase-mediated hydrolysis .

Q. How can computational modeling predict the regioselectivity of malonate derivatives in cyclization reactions?

Methodological Answer :

- Software Tools : Use Gaussian or ORCA for transition-state modeling. For example, the Baldwin rules for enolate cyclization predict 5- or 6-membered ring formation based on malonate conformation .

- Case Study : Diethyl 2-(aminomethylene)malonate forms 6-membered rings via intramolecular H-bonding between the amine and ester carbonyl, as shown by NBO analysis .

- Experimental Correlation : Validate predictions with kinetic isotope effects (KIE) or Hammett plots using substituted aryl malonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.